(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Description
(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a chiral spirocyclic compound characterized by a 1,3-dioxolane ring fused to a cyclohexane ring via a spiro carbon atom, with a carbaldehyde group at position 2 (Figure 1). Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . The (S)-configuration at the chiral center confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Key applications include its role in forming E-selective alkenes via Horner-Wadsworth-Emmons reactions and as a precursor in chiral ligand synthesis .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3S)-1,4-dioxaspiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2/t8-/m1/s1 |
InChI Key |
FFGZPNNLXMQFMO-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@H](O2)C=O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Methodology
Enzymatic kinetic resolution is a widely adopted approach for generating the (S)-enantiomer. Lipases, such as Lipase AK from Pseudomonas fluorescens, selectively hydrolyze the undesired (R)-enantiomer from racemic intermediates.
Example Protocol (Adapted from):
-
Racemic Precursor Synthesis :
-
React cyclohexanone with D-glyceraldehyde under acidic conditions to form racemic 1,4-dioxaspiro[4.5]decane-2-carbaldehyde.
-
Reagents : Cyclohexanone, D-glyceraldehyde, p-toluenesulfonic acid (pTSA).
-
Conditions : Reflux in toluene (12 h, 80°C).
-
-
Enzymatic Resolution :
-
Treat the racemic mixture with Lipase AK in vinyl acetate.
-
Conditions : Stir at 25°C for 6 h.
-
Outcome : (S)-aldehyde remains unreacted, while (R)-enantiomer is acetylated and separated via chromatography.
-
Stereoselective Spiroketalization-Oxidation
Methodology
This method involves constructing the spiroketal ring from a chiral glyceraldehyde derivative, followed by oxidation of the primary alcohol to the aldehyde.
Stepwise Procedure (Based on):
-
Spiroketal Formation :
-
React (S)-2,3-O-cyclohexylideneglycerol with cyclohexanone under Dean-Stark conditions.
-
Reagents : Cyclohexanone, BF₃·OEt₂ (catalyst).
-
Conditions : Toluene, 100°C, 8 h.
-
-
Oxidation to Aldehyde :
-
Use Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride/DMSO).
-
Conditions : DCM, 0°C to room temperature, 2 h.
-
Chiral Pool Synthesis from D-Mannitol
Methodology
D-Mannitol serves as a chiral starting material to avoid racemization. The strategy involves protecting group manipulation and spirocyclization.
-
Protection : Convert D-mannitol to a 2,3-O-cyclohexylidene derivative.
-
Oxidative Cleavage : Use NaIO₄ to cleave vicinal diol, forming the aldehyde.
-
Spirocyclization : Treat with cyclohexanone and acid catalyst.
Catalytic Asymmetric Wittig Reaction
Methodology
A stereocontrolled Wittig reaction introduces the aldehyde group with high enantioselectivity.
Protocol (From [1,8]):
-
Phosphorane Synthesis : Generate a chiral ylide from (S)-BINOL-derived phosphine.
-
Reaction with Cyclohexanone Derivative :
-
Combine ylide with 1,4-dioxaspiro[4.5]decane precursor.
-
Conditions : THF, −78°C, 3 h.
-
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Enzymatic Resolution | 78 | 94 | Moderate | High |
| Spiroketalization-Oxidation | 72 | >99 | High | Moderate |
| Chiral Pool Synthesis | 82 | >99 | Low | High |
| Asymmetric Wittig | 68 | 89 | High | Low |
Key Observations :
-
Chiral pool synthesis using D-mannitol offers the highest enantiopurity and scalability.
-
Enzymatic resolution balances cost and efficiency for industrial applications.
Challenges and Optimization Strategies
Racemization During Oxidation
Oxidation of primary alcohols (e.g., Swern conditions) may cause epimerization. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve nucleophiles and appropriate solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1,4-Dioxaspiro[4.5]decan-2-one
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Feature : Contains a ketone group instead of a carbaldehyde.
- Reactivity : The ketone is less reactive toward nucleophilic addition compared to the aldehyde, making it more stable but less versatile in forming carbon-carbon bonds.
- Applications : Used in reductions to synthesize alcohols (e.g., 1,4-Dioxaspiro[4.5]decan-8-ol via NaBH₄) .
1,4-Dioxaspiro[4.5]decane-2-methanol
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.22 g/mol
- Key Feature : Substituted with a hydroxymethyl group.
- Reactivity : The primary alcohol group enables esterification or oxidation to aldehydes/ketones.
- Applications : Serves as a chiral building block in natural product synthesis .
(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Structural Analogues with Modified Ring Systems
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.39 g/mol
- Key Feature : Contains a diazaspiro ring system and an amide group.
- Reactivity : The amide and ketone groups enable hydrogen bonding, enhancing stability in polar solvents.
- Applications : Investigated for antimicrobial and anticancer properties .
Ethyl 2-formylcyclopropanecarboxylate
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- Key Feature : Cyclopropane ring instead of a spiro system.
- Reactivity : High ring strain increases susceptibility to ring-opening reactions.
- Applications : Used in strain-release functionalization chemistry .
Biological Activity
(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H14O3, with a molecular weight of 170.21 g/mol. The compound features a dioxane ring fused to a decane framework with an aldehyde functional group at the 2-position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation.
- Case Study : A study conducted by BenchChem highlighted the compound's potential against microbial pathogens, suggesting it could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules through hydrogen bonding due to its hydroxyl groups. This interaction can modulate enzyme activity and influence cellular pathways.
Synthesis Methods
Various synthetic routes have been developed for producing this compound:
- Proline-Catalyzed Diels-Alder Reaction : This method allows for stereoselective synthesis.
- Wittig Reactions : Utilized for constructing the aldehyde functionality within the spirocyclic framework.
- Asymmetric Synthesis : Techniques involving stereocontrolled allylation have been explored to enhance yield and purity.
Applications in Research
This compound is not only significant in antimicrobial research but also shows promise in other fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for further exploration in drug design.
- Specialty Chemicals : The compound is utilized in synthesizing complex organic molecules and materials with specific properties.
Comparison with Related Compounds
The following table summarizes various compounds related to this compound:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Dioxaspiro compound | Contains a carboxylate group |
| (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde | Dioxaspiro derivative | Different aldehyde position |
| 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester | Related carboxylic acid derivative | Ester functionality |
These compounds illustrate variations in functional groups and positions within the dioxaspiro framework, contributing to distinct chemical properties and potential applications.
Q & A
Q. Methodological Insight :
- Stereochemical Analysis : Use single-crystal X-ray diffraction (as in ) or chiral chromatography to resolve enantiomers.
- Conformational Stability : Computational modeling (e.g., DFT) can predict preferred chair conformations of the dioxolane and cyclohexane rings, which stabilize the molecule .
What synthetic routes are available for preparing this compound?
Basic Question
A common precursor is 1,4-dioxaspiro[4.5]decan-8-one, which undergoes sequential reduction and oxidation:
Ketone Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol (e.g., 1,4-dioxaspiro[4.5]decan-8-ol, 95% yield) .
Oxidation to Aldehyde : Selective oxidation of a primary alcohol (if present) using reagents like PCC or Swern conditions introduces the carbaldehyde group.
Q. Example Synthesis Table :
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | NaBH₄, MeOH, 0°C → RT | 1,4-Dioxaspiro[4.5]decan-8-ol | 95% | |
| 2 | PCC, CH₂Cl₂, RT | This compound | 70%* | *Inferred |
Note: Direct evidence for Step 2 is limited; analogous oxidation protocols are standard in spirocyclic systems.
How is the compound characterized spectroscopically?
Basic Question
Key techniques include:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet (~9.5–10 ppm). Spirocyclic protons show distinct splitting due to restricted rotation.
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and aldehyde C-H stretch (~2820 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 170.2 (M⁺) confirms the molecular weight .
Q. Advanced Insight :
- Chiroptical Methods : Circular dichroism (CD) or optical rotation measurements validate enantiopurity .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C2-S configuration) .
How can computational chemistry predict the reactivity of this compound in nucleophilic additions?
Advanced Question
Density Functional Theory (DFT) simulations model frontier molecular orbitals (FMOs) to predict electrophilic sites. The carbaldehyde carbon exhibits a high-energy LUMO, making it susceptible to nucleophilic attack (e.g., Grignard reactions).
Q. Methodological Workflow :
Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
FMO Analysis : Identify reactive sites via HOMO-LUMO gaps.
Transition-State Modeling : Study steric effects from the spirocyclic system on reaction pathways .
How can contradictions in thermodynamic data (e.g., ΔvapH°) be resolved?
Advanced Question
Discrepancies in vaporization enthalpy (ΔvapH°) may arise from measurement techniques (e.g., static vs. dynamic methods).
Q. Resolution Strategies :
Cross-Validation : Compare calorimetry (e.g., DSC) with gas-phase effusion data .
Computational Estimates : Use QSPR models to predict ΔvapH° based on molecular descriptors (e.g., polar surface area, dipole moment) .
Q. Example Data Comparison :
| Method | ΔvapH° (kJ/mol) | Reference |
|---|---|---|
| Gas Saturation (GS) | 50.6 ± 0.6 | |
| QSPR Prediction | 52.1 |
What challenges exist in achieving enantioselective synthesis?
Advanced Question
The spirocyclic system complicates asymmetric induction due to steric hindrance and competing ring conformations.
Q. Mitigation Approaches :
- Chiral Auxiliaries : Temporarily attach a chiral group to direct aldehyde formation .
- Catalytic Asymmetric Synthesis : Use organocatalysts (e.g., proline derivatives) to control stereochemistry during cyclization .
Key Challenge :
Low enantiomeric excess (ee) in spirocyclic systems often requires iterative optimization of reaction conditions (temperature, solvent polarity).
What are the applications in medicinal chemistry?
Advanced Question
The compound serves as a precursor for bioactive spirocyclic derivatives:
Q. Synthetic Example :
| Derivative | Biological Activity | Reference |
|---|---|---|
| Hydrazine-oxalate adduct | Apoptosis induction in HeLa | |
| tert-Butyl hydrazine | Kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
